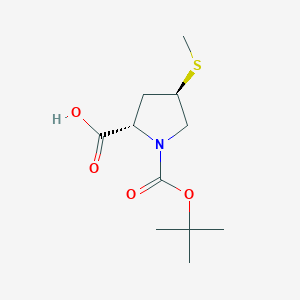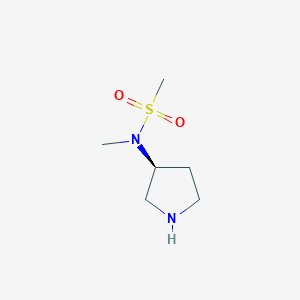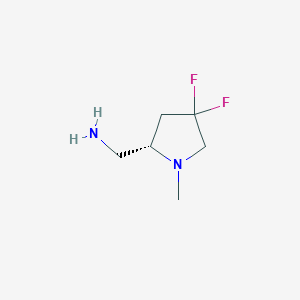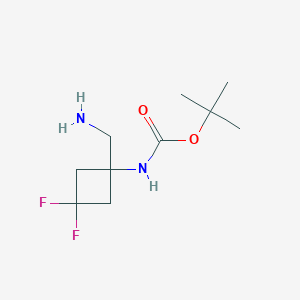
(Methylsulfanyl)pyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
“(Methylsulfanyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the empirical formula C6H11NO4 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The molecule also contains a carboxylic acid group and a methylsulfanyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, pyrrolidine derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo functionalization reactions .Applications De Recherche Scientifique
Organic Synthesis Enhancements
In organic synthesis, derivatives of pyrrolidine, including those related to (methylsulfanyl)pyrrolidine-2-carboxylic acid, have been demonstrated as effective catalysts and intermediates. For example, a study by Singh et al. (2013) highlights the use of a pyrrolidine-derived organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, leading to the synthesis of various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity Singh et al., 2013. Such catalytic activities are crucial for developing pharmacologically active molecules and complex natural products.
Material Science Applications
In material science, the manipulation of this compound derivatives has been explored for the fabrication of advanced materials. Choi et al. (2006) investigated the preparation and characterization of multi-walled carbon nanotubes/polysulfone blend membranes for filtration applications, demonstrating improved hydrophilicity and permeation properties due to the functionalization of carbon nanotubes Choi et al., 2006. Such studies suggest the potential of pyrrolidine derivatives in enhancing the properties of polymeric materials for environmental and industrial applications.
Pharmaceutical Research
While explicitly focusing on non-drug uses, it's worth noting the broader context of pyrrolidine derivatives in pharmaceutical research. The structural analysis and synthesis of various compounds, including captopril and its derivatives, underline the importance of pyrrolidine-based structures in designing drugs with specific biological activities Bojarska et al., 2015. These studies, while not directly related to this compound, demonstrate the chemical versatility and significance of pyrrolidine derivatives in medicinal chemistry.
Mécanisme D'action
Target of Action
Compounds containing a pyrrolidine ring, such as this one, have been reported to interact with various bioactive molecules .
Mode of Action
It’s worth noting that pyrrolidine derivatives can interact with their targets in a variety of ways, potentially leading to changes in cellular processes .
Result of Action
Given its potential interaction with bioactive molecules, it could have a range of effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-6-7(17-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHCMXYJFNBXJJ-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B1529554.png)


![2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1529559.png)
![6-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B1529562.png)
![6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane](/img/structure/B1529564.png)
![2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride](/img/structure/B1529566.png)

![3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid](/img/structure/B1529568.png)

![4-Amino-5-bromofuro[2,3-D]pyrimidine](/img/structure/B1529571.png)

![6-Ethyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1529575.png)
